molecular formula C15H13Cl2NO B2765168 N-[(3-chloro-4-methoxyphenyl)methylene](4-chlorophenyl)methanamine CAS No. 861207-76-3

N-[(3-chloro-4-methoxyphenyl)methylene](4-chlorophenyl)methanamine

Cat. No.: B2765168
CAS No.: 861207-76-3
M. Wt: 294.18
InChI Key: WSBOLRRDZFJQHB-VCHYOVAHSA-N
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Description

N-(3-Chloro-4-methoxyphenyl)methylenemethanamine is a Schiff base featuring an imine group (-CH=N-) formed by the condensation of 3-chloro-4-methoxybenzaldehyde and 4-chlorophenylmethanamine. The compound is characterized by:

  • Substituents: A 3-chloro-4-methoxyphenyl group (electron-donating methoxy and electron-withdrawing chloro) and a 4-chlorophenyl group.
  • Electronic Effects: The methoxy group increases electron density on the aromatic ring, while chloro groups enhance electrophilicity at the imine bond.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-[(4-chlorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-19-15-7-4-12(8-14(15)17)10-18-9-11-2-5-13(16)6-3-11/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBOLRRDZFJQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NCC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Condensation Protocols

Typical laboratory procedures employ polar protic solvents such as ethanol or methanol under reflux conditions (60–80°C). For example, a stirred mixture of 3-chloro-4-methoxybenzaldehyde (1.0 equiv) and 4-chlorobenzylamine (1.05 equiv) in ethanol achieves 72–85% yield after 6–8 hours. Acid catalysts like acetic acid (0.5–1.0 mol%) are occasionally added to accelerate imine formation.

Table 1: Representative Small-Scale Synthesis Conditions

Solvent Temperature (°C) Time (h) Catalyst Yield (%)
Ethanol 78 8 None 78
Methanol 65 6 Acetic acid 85
Isopropanol 82 7 None 72

Advanced Catalytic Systems and Yield Optimization

Recent studies highlight the role of Lewis acids and microwave irradiation in enhancing reaction efficiency. For instance, anhydrous zinc chloride (ZnCl₂) at 5 mol% in toluene reduces reaction time to 2–3 hours while maintaining yields above 80%. Microwave-assisted synthesis (100 W, 100°C) further shortens the process to 15–30 minutes, albeit with marginal yield improvements (82–87%).

Solvent-Free Approaches

Solvent-free methodologies using ball milling or neat reactions at elevated temperatures (120–140°C) have emerged as sustainable alternatives. These methods eliminate solvent recovery steps and achieve comparable yields (75–80%) within 1–2 hours.

Industrial-Scale Production and Process Chemistry

Scaling up Schiff base synthesis requires addressing exothermicity and purification challenges. Pilot-scale batches (10–50 kg) utilize continuous flow reactors with in-line IR monitoring to control reaction kinetics. A representative protocol involves:

  • Continuous Feed : 3-Chloro-4-methoxybenzaldehyde and 4-chlorobenzylamine are pumped into a tubular reactor at a 1:1.05 molar ratio.
  • Temperature Control : The reaction is maintained at 70°C using a jacketed cooling system.
  • Workup : The crude product is crystallized from heptane/ethyl acetate (3:1 v/v), yielding 89% pure product.

Table 2: Industrial Process Parameters

Parameter Value
Reactor Type Continuous flow
Residence Time 45 minutes
Throughput 12 L/h
Purity (HPLC) >98%

Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods validate synthetic success:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, CH=N), 7.82–7.25 (m, 7H, Ar-H), 3.89 (s, 3H, OCH3).
  • FT-IR : ν 1625 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C asym).
  • HPLC : Retention time = 6.78 min (C18 column, 70:30 MeOH/H2O).

Comparative Analysis of Methodologies

Table 3: Method Efficacy Comparison

Method Yield (%) Time Scalability
Conventional Reflux 78–85 6–8 h Moderate
Microwave-Assisted 82–87 15–30 min Low
Continuous Flow 89 45 min High

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)methylenemethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Conversion to secondary amines.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)methylenemethanamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)methylenemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Electronic and Reactivity Differences

  • Electron-Donating vs. Fluorinated analogs (e.g., 4-F in ) exhibit stronger electron-withdrawing effects, further polarizing the C=N bond.
  • Heterocyclic Modifications : Pyrazole (3a) and imidazole () derivatives introduce additional nitrogen atoms, altering hydrogen-bonding capacity and steric hindrance compared to the target compound’s purely aromatic system .
  • Salt Forms : Piperazine-containing derivatives (e.g., I-13) form hydrochloride salts, enhancing water solubility and bioavailability .

Key Research Findings

  • Synthetic Efficiency : Fluorinated analogs () achieve higher yields (96%) than chlorinated counterparts (77% for 4f), possibly due to improved reactivity of fluorinated aldehydes .
  • Structural Validation : ¹³C NMR data for 4f (δC 161.0, C=N) and fluorinated analogs (δC 165.3) confirm the imine bond’s sensitivity to substituent effects .
  • Diverse Applications: Piperazine-modified Schiff bases () are tailored for serotonin/norepinephrine receptor targeting, whereas pyrazole derivatives () may serve as kinase inhibitors .

Biological Activity

N-(3-chloro-4-methoxyphenyl)methylenemethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3-chloro-4-methoxyphenyl)methylenemethanamine can be represented as follows:

C16H15Cl2NO\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}O

This compound features two chlorinated phenyl groups and a methoxy substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that N-(3-chloro-4-methoxyphenyl)methylenemethanamine exhibits notable antimicrobial properties. In various studies, the compound has been tested against a range of bacterial strains, demonstrating effective inhibition of growth. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound has potential as a lead for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of N-(3-chloro-4-methoxyphenyl)methylenemethanamine has been explored in several studies. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-71.88Induction of apoptosis
A5492.12Inhibition of cell cycle progression
HCT1160.39CDK2 inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.

The biological activity of N-(3-chloro-4-methoxyphenyl)methylenemethanamine is attributed to its ability to interact with specific molecular targets within cells.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased markers of apoptosis in cancer cells, suggesting a mechanism that triggers programmed cell death.
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the S phase, preventing DNA replication and thus inhibiting cancer cell growth.

Case Studies

Several case studies have documented the effects of N-(3-chloro-4-methoxyphenyl)methylenemethanamine in preclinical models:

  • Study on Breast Cancer Cells :
    • In vitro studies demonstrated that MCF-7 cells treated with the compound showed significant apoptosis compared to untreated controls.
    • Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptosis.
  • Study on Bacterial Infections :
    • A model using Staphylococcus aureus infections in mice showed that administration of the compound significantly reduced bacterial load compared to controls.
    • Histological examination revealed less tissue damage in treated mice.

Q & A

Basic: What are the optimal synthetic routes and purification strategies for N-(3-chloro-4-methoxyphenyl)methylenemethanamine?

Methodological Answer:
The synthesis typically involves a Schiff base formation via condensation of a primary amine (e.g., (4-chlorophenyl)methanamine) with a substituted aldehyde (e.g., 3-chloro-4-methoxybenzaldehyde). Key steps include:

  • Reaction Conditions : Conducted under inert atmosphere (N₂/Ar) to prevent oxidation, with anhydrous solvents (e.g., toluene or THF) and catalytic acids (e.g., acetic acid) to accelerate imine formation .
  • Purification : Post-reaction, the crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 amine:aldehyde ratio) and reflux duration (12–24 hours) improves yields. Monitoring by TLC or HPLC ensures reaction completion .

Basic: How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • X-ray Crystallography : Single-crystal analysis resolves bond lengths/angles and confirms the imine linkage (C=N). SHELX programs (e.g., SHELXL) refine diffraction data to validate the stereochemistry .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies key signals:
    • Aromatic protons : δ 7.2–7.8 ppm (split patterns reflect chloro/methoxy substituents) .
    • Imine proton : δ ~8.3 ppm (singlet, confirms C=N formation) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments consistent with the proposed structure .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify impurities (<2%) and monitor degradation under stress conditions (heat, light) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C suggests stability for room-temperature storage) .
  • Karl Fischer Titration : Measures residual moisture (<0.5% w/w) to prevent hydrolysis of the imine bond during long-term storage .

Advanced: How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Kinetic Experiments : Track reaction rates under varying pH, solvent polarity, and nucleophile concentrations (e.g., Grignard reagents). For example, the imine’s electrophilicity is enhanced by electron-withdrawing chloro groups, facilitating nucleophilic attack at the C=N bond .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to trace imine bond cleavage pathways via LC-MS .
  • DFT Calculations : Model transition states to predict regioselectivity in reactions (e.g., preference for para-substitution due to methoxy group’s electron-donating effects) .

Advanced: What strategies address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cell viability) across multiple platforms (e.g., fluorescence vs. luminescence readouts) to rule out artifacts .
  • Solubility Adjustments : Use co-solvents (DMSO ≤0.1%) or liposomal formulations to ensure consistent bioavailability in cellular vs. enzymatic assays .
  • Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity, resolving discrepancies from indirect activity assays .

Advanced: How does structural modification of this compound enhance its bioactivity compared to analogs?

Methodological Answer:

  • SAR Studies : Synthesize derivatives with:
    • Halogen Swaps : Replace 4-Cl with 4-F to assess impact on membrane permeability .
    • Methoxy Position : Shift methoxy from 4- to 2-position to evaluate steric effects on target binding .
  • Computational Docking : Compare binding poses in protein active sites (e.g., kinase domains) using AutoDock Vina. The 3-chloro-4-methoxy motif may enhance hydrophobic interactions vs. unsubstituted analogs .
  • In Vivo PK/PD : Monitor pharmacokinetics (half-life, AUC) in rodent models to correlate structural changes with efficacy .

Advanced: How are computational models used to predict crystallographic outcomes or polymorph formation?

Methodological Answer:

  • Crystal Structure Prediction (CSP) : Software like Mercury (CSD database) analyzes packing motifs and hydrogen-bonding networks to anticipate stable polymorphs .
  • Molecular Dynamics (MD) : Simulate solvent interactions during crystallization (e.g., ethanol vs. acetonitrile) to identify conditions favoring monoclinic vs. orthorhombic lattices .
  • PXRD Pattern Matching : Compare experimental diffractograms with CSP-generated patterns to validate predicted polymorphs .

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